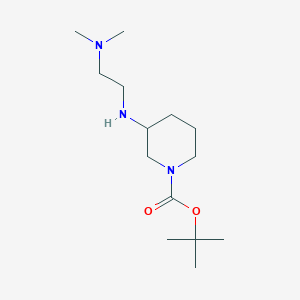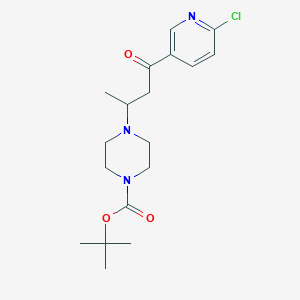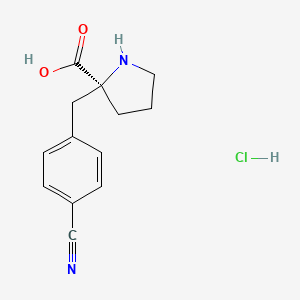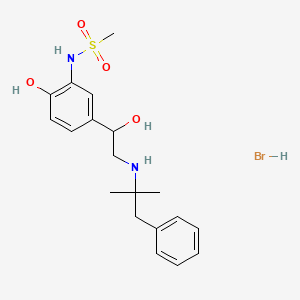
3,5-Dibromo-2-fluorochlorobenzene
Overview
Description
3,5-Dibromo-2-fluorochlorobenzene is a biochemical compound used for proteomics research . It has a molecular formula of C6H2Br2ClF and a molecular weight of 288.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine atoms at the 3rd and 5th positions, a fluorine atom at the 2nd position, and a chlorine atom at the 1st position .Physical And Chemical Properties Analysis
This compound has a molecular formula of C6H2Br2ClF and a molecular weight of 288.34 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Catalytic Oxidation Studies
Research into the catalytic oxidation of various halogenated benzenes, such as 1,2-dichlorobenzene, has been conducted. These studies, exploring transition metal oxides supported on TiO2 and Al2O3, reveal insights into the oxidation behavior of halogenated benzenes, which could have implications for the behavior of 3,5-Dibromo-2-fluorochlorobenzene in similar contexts (Krishnamoorthy, Rivas, & Amiridis, 2000).
Photovoltaic Applications
A study on dichlorobenzene-functionalized materials for perovskite solar cells has relevance to the potential use of this compound in similar applications. These materials show promise in improving the power conversion efficiency of solar cells (Lee et al., 2014).
Electronic and Spectroscopic Properties
Research on the electronic and spectroscopic properties of halogenated benzenes can be pertinent to understanding the properties of this compound. For instance, studies on azobenzene derivatives, which are structurally related to halogenated benzenes, offer insights into the photophysical properties and potential applications in materials science (Konrad et al., 2020).
Environmental Implications
The environmental impact and removal techniques for chlorinated benzenes, such as chlorobenzene, have been studied extensively. These findings could be relevant to the environmental management of compounds like this compound. Studies have explored various removal methods, including catalytic oxidation and plasma treatment, providing insights into potential environmental remediation strategies (Brink, 1998).
Safety and Hazards
properties
IUPAC Name |
1,5-dibromo-3-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVBNYRFFHCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661539 | |
| Record name | 1,5-Dibromo-3-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000573-27-2 | |
| Record name | 1,5-Dibromo-3-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500215.png)
![2-Chloro-N,N-dimethyl-2-[2-(4-nitrophenyl)hydrazono]acetamide](/img/structure/B1500220.png)
![2-Chloro-2-[2-(2-chloro-4-methylphenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500221.png)




![2-Chloro-2-[2-(3,5-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500232.png)



